4SC-202 - 910462-43-0

4SC-202

Catalog Number: EVT-287946
CAS Number: 910462-43-0
Molecular Formula: C30H29N5O6S2
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4SC-202, also known as Domatinostat, is a small molecule classified as an epigenetic modulator. [] It acts as a dual inhibitor, targeting both Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, and the lysine-specific demethylase 1A (LSD1/KDM1A). [, , , ] This dual inhibition distinguishes it from clinically available HDAC inhibitors such as Vorinostat. []

Mechanism of Action
  • Epigenetic Modulation: As a dual inhibitor of Class I HDACs (HDAC1, 2, 3) and LSD1, 4SC-202 alters the epigenetic landscape of cells. [, , , ] By inhibiting these enzymes, it disrupts the balance of histone acetylation and demethylation, leading to altered gene expression. [, , ]
  • Transcriptional Repression: 4SC-202 can transcriptionally repress crucial signaling pathways involved in cancer development, such as the Wnt and Hedgehog pathways. []
  • Impact on Cancer Stem Cells: Research suggests 4SC-202 may target cancer stem cells (CSCs), potentially by affecting their self-renewal capacity or inducing apoptosis. [, , , , ] This property is particularly significant as CSCs contribute to tumor growth, metastasis, and therapy resistance.
  • Immunomodulatory Effects: Studies highlight the ability of 4SC-202 to modulate the tumor microenvironment, enhancing its immunogenicity and promoting the infiltration of cytotoxic T cells. [, , , , , ] This immunomodulatory effect makes it a promising candidate for combination therapy with checkpoint inhibitors.
Applications
  • Osteosarcoma: 4SC-202 has shown efficacy in inhibiting osteosarcoma cell growth both in vitro and in vivo. [, ] It induces cell cycle arrest, apoptosis, and reduces cell invasion and migration. []
  • Myelodysplastic Syndromes (MDS): 4SC-202 inhibits cell viability, induces apoptosis, and causes cell cycle arrest in MDS cell lines. [, ] Research suggests it acts via the NF-κB-mediated HO-1 pathway. [, ]
  • Merkel Cell Carcinoma (MCC): 4SC-202 has shown promising results in MCC, increasing apoptosis, inducing cell cycle arrest, and enhancing the immunogenicity of tumor cells. [] It can restore MHC class I molecule expression, potentially counteracting immune escape mechanisms. []
  • Triple Negative Breast Cancer (TNBC): In murine models of TNBC, 4SC-202 reduces tumor burden, lung metastasis, and cancer cell migration. [, ] It may also target CSCs, decreasing the population with a stem cell profile. []
  • Acute Myeloid Leukemia (AML): 4SC-202 promotes differentiation of AML cells and, in combination with IFN-γ, restores a mature antigen-presenting cell (APC) phenotype, potentially enhancing anti-tumor immune response. []
  • Pancreatic Cancer: 4SC-202 has shown the ability to inhibit aberrant Hedgehog signaling in pancreatic cancer cells. [] It can also improve chemotherapy efficacy and potentially overcome drug resistance. [, ]
  • Atypical Teratoid/Rhabdoid Tumors (ATRT): 4SC-202 shows cytotoxic and cytostatic effects on ATRT cells. [] It may also target CSCs, reducing the expression of stem cell markers. []
  • Glioblastoma: 4SC-202 demonstrates selective targeting of glioblastoma stem cells (GSCs) over differentiated cells. [] It effectively inhibits GSC growth, induces apoptosis, and impairs self-renewal. []
  • Oral Squamous Cell Carcinoma (OSCC): Research shows that 4SC-202, combined with metformin, inhibits the migration and invasion of OSCC cells via the STAT3/TWIST1 pathway. [, ]
  • Ovarian Cancer: 4SC-202 targets the FOXM1-survivin axis in ovarian cancer cells, reducing their viability both alone and in combination with chemotherapeutic agents. []
  • Liver Cancer: 4SC-202 enhances the sensitivity of liver cancer cells to epirubicin, a chemotherapeutic agent. [] This effect appears to be mediated by the inhibition of ATM via the upregulation of TPD52. []
Future Directions
  • Clinical Trials: Continued investigation of 4SC-202 in various clinical trials is crucial to determine its safety, efficacy, and optimal dosing strategies for different cancer types. [, , , , , , ]
  • Combination Therapies: Exploring the synergistic potential of 4SC-202 in combination with other anti-cancer treatments, such as chemotherapy, targeted therapy, or immunotherapy, holds significant promise for improving treatment outcomes. [, , , , , , , , , , ]
  • Biomarker Development: Identifying biomarkers that can predict response to 4SC-202 treatment is critical for personalized medicine approaches, ensuring patients who are most likely to benefit receive this therapy. []

Properties

CAS Number

910462-43-0

Product Name

4SC-202

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C30H29N5O6S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Solubility

Soluble in DMSO, not in water

Synonyms

4SC202; 4SC-202; 4SC 202; domatinostat;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.